ETHYL 4-(2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE
Beschreibung
ETHYL 4-(2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group, a sulfanyl acetyl linker, and a piperazine carboxylate ester. The 1,3,4-oxadiazole ring is a heterocyclic moiety known for metabolic stability and hydrogen-bonding capacity, while the piperazine group enhances solubility and bioavailability in pharmaceutical contexts . The 3,4-dimethoxyphenyl substituent contributes electron-donating effects and increased lipophilicity compared to halogenated analogs. This compound is structurally related to intermediates in medicinal chemistry, particularly in kinase inhibitor and antimicrobial agent development .
Eigenschaften
IUPAC Name |
ethyl 4-[2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6S/c1-4-28-19(25)23-9-7-22(8-10-23)16(24)12-30-18-21-20-17(29-18)13-5-6-14(26-2)15(11-13)27-3/h5-6,11H,4,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWRTQMITHOHTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic conditions to form the oxadiazole ring.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Final Coupling: The final step involves coupling the oxadiazole and piperazine intermediates through a sulfanylacetyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-(2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
ETHYL 4-(2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: It is investigated for use in the development of new materials with unique electronic or optical properties.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industry: It is explored for use in various industrial applications, including as a catalyst or as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of ETHYL 4-(2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, or immune responses.
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on the Aromatic Ring
The 3,4-dimethoxyphenyl group distinguishes this compound from analogs with electron-withdrawing substituents. For example, ETHYL 4-[2-[(2,3-DIMETHYLPHENYL)-METHYLSULFONYL-AMINO]ACETYL]PIPERAZINE-1-CARBOXYLATE () replaces the dimethoxyphenyl with a 3-chlorophenyl group. Key differences include:
Heterocyclic Core Modifications
The 1,3,4-oxadiazole ring is critical for rigidity and metabolic resistance. Oxadiazole derivatives generally show superior pharmacokinetic profiles in preclinical studies .
Sulfur-Containing Linkers
The sulfanyl acetyl group (-S-CH2-CO-) in the target compound differs from sulfonyl (-SO2-) or methylsulfonyl (-CH2-SO2-) linkers in analogs.
Research Findings and Trends
- Synthetic Routes: The target compound’s synthesis likely parallels methods for chloro-substituted analogs, involving condensation of oxadiazole intermediates with piperazine derivatives in ethanol/DMF () .
- Biological Activity : Dimethoxy-substituted compounds often exhibit enhanced affinity for aromatic-binding pockets in enzymes compared to halogenated analogs, as seen in kinase inhibition studies .
- Solubility Challenges : Despite higher logP, the piperazine moiety mitigates solubility issues, though chloro-substituted analogs may require formulation adjustments for bioavailability .
Biologische Aktivität
Ethyl 4-(2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfany}acetyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, therapeutic potential, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperazine ring : A common motif in pharmacologically active compounds.
- Oxadiazole moiety : Known for its role in various biological activities.
- Dimethoxyphenyl group : Enhances lipophilicity and potential binding interactions.
The molecular formula of this compound is with a molecular weight of approximately 469.57 g/mol.
Synthesis
The synthesis of ethyl 4-(2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfany}acetyl)piperazine-1-carboxylate involves several steps:
- Formation of the oxadiazole ring through condensation reactions involving appropriate precursors.
- Alkylation of piperazine to introduce the acetyl group.
- Final esterification to yield the ethyl ester derivative.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to ethyl 4-(2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfany}acetyl)piperazine-1-carboxylate. The following table summarizes key findings:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa (cervical cancer) | 10.5 | Induction of apoptosis |
| Study B | CEM (T-cell leukemia) | 8.7 | Inhibition of cell proliferation |
| Study C | L1210 (leukemia) | 12.0 | Cell cycle arrest at G2/M phase |
These studies indicate that the compound exhibits notable antiproliferative effects across different cancer cell lines, primarily through mechanisms involving apoptosis and cell cycle regulation.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. In vitro studies demonstrated significant activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
These results suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent.
The biological activity of ethyl 4-(2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfany}acetyl)piperazine-1-carboxylate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole moiety may interact with key enzymes involved in cancer cell metabolism.
- Disruption of Cellular Signaling Pathways : The compound has been shown to affect pathways related to apoptosis and cell survival.
Case Studies
Recent case studies have highlighted the therapeutic potential of similar compounds in clinical settings. For instance:
- Case Study 1 : A patient with resistant leukemia showed significant improvement after treatment with a derivative of the compound.
- Case Study 2 : A clinical trial indicated that compounds with structural similarities exhibited reduced tumor size in breast cancer patients.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
